molecular formula C20H28N6O2 B2629126 4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-76-8

4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2629126
CAS RN: 878411-76-8
M. Wt: 384.484
InChI Key: JIYNYYOEZRUZLJ-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids like DNA and RNA and are involved in many biological processes .


Molecular Structure Analysis

The compound contains a purino[7,8-a]imidazole ring, which is a type of fused ring system. It also has various substituents including a piperidine ring and a prop-2-enyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a piperidine ring could potentially increase the compound’s basicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many purine derivatives act by interacting with enzymes or receptors in cells .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-5-9-24-14(2)15(3)26-16-17(21-19(24)26)22(4)20(28)25(18(16)27)13-12-23-10-7-6-8-11-23/h5H,1,6-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYNYYOEZRUZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCN4CCCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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